molecular formula C34H38Br2O2S4 B6591556 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione CAS No. 1415929-78-0

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione

Cat. No.: B6591556
CAS No.: 1415929-78-0
M. Wt: 766.7 g/mol
InChI Key: HETICFAGRUKZDA-UHFFFAOYSA-N
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Description

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bromothiophene and thieno3,4-f

Scientific Research Applications

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione is the conjugated polymer system in organic electronic applications . This compound acts as a donor-acceptor (D-A) unit in the polymer system, contributing to the tunable optoelectronic properties of the system .

Mode of Action

This compound interacts with its targets through direct C-H arylation polymerization . The compound, acting as an acceptor unit, is polymerized with donor units such as 3-hexylthiophene and 1,4-bis(dodecyloxy)benzene . This interaction results in the formation of a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers .

Biochemical Pathways

The affected pathway is the polymerization process of the conjugated polymer system . The compound’s interaction with its targets leads to the formation of a series of donor-acceptor polymers. These polymers exhibit desirable solubility, optical, and electrical properties, which are crucial for their application in organic electronic devices .

Pharmacokinetics

The compound exhibits excellent yield in the polymerization process and the resulting polymers are soluble , which could be considered analogous to bioavailability in pharmacokinetics.

Result of Action

The molecular effect of the compound’s action is the formation of a series of donor-acceptor polymers . On a cellular level, these polymers contribute to the tunable optoelectronic properties of the conjugated polymer system . This is crucial for the system’s application in organic electronic devices such as photovoltaics, light-emitting diodes, electrochromic devices, and field-effect transistors .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the temperature can affect the absorption of the polymer films . Furthermore, the choice of catalyst in the polymerization process can also impact the yield and properties of the resulting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione typically involves the use of direct (hetero)arylation polymerization. This method employs catalysts such as Pd(OAc)2 and PCy3·HBF4 to facilitate the reaction . The process involves the coupling of 5-bromothiophene derivatives with thieno3,4-fbenzothiole under controlled conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moieties to thiophenes.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
  • 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

Uniqueness

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno3,4-fbenzothiole-4,8-dione stands out due to its unique combination of bromothiophene and thieno3,4-fbenzothiole moieties, which provide distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Properties

IUPAC Name

1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38Br2O2S4/c1-5-9-11-19(7-3)17-23-27-28(24(39-23)18-20(8-4)12-10-6-2)32(38)30-29(31(27)37)33(21-13-15-25(35)40-21)42-34(30)22-14-16-26(36)41-22/h13-16,19-20H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETICFAGRUKZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=C(S4)Br)C5=CC=C(S5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Br2O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Reactant of Route 2
Reactant of Route 2
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Reactant of Route 3
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Reactant of Route 4
Reactant of Route 4
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Reactant of Route 5
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Reactant of Route 6
1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione

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